2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
CAS No.: 922576-52-1
Cat. No.: VC4696223
Molecular Formula: C15H11FN2OS2
Molecular Weight: 318.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922576-52-1 |
|---|---|
| Molecular Formula | C15H11FN2OS2 |
| Molecular Weight | 318.38 |
| IUPAC Name | 2-(4-fluorophenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C15H11FN2OS2/c16-11-5-3-10(4-6-11)8-14(19)18-15-17-12(9-21-15)13-2-1-7-20-13/h1-7,9H,8H2,(H,17,18,19) |
| Standard InChI Key | AMZYYZQEUHUGNN-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F |
Introduction
2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound belonging to the class of thiazole derivatives. This compound integrates functional groups such as a fluorophenyl moiety and a thiophene ring, which are known for their bioactive properties. The compound's structure suggests potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
Synthesis of the Compound
The synthesis of 2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multistep reactions:
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Preparation of Thiazole Core: The thiazole ring is synthesized through cyclocondensation reactions involving thiourea and α-haloketones.
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Functionalization with Thiophene: Thiophene derivatives are introduced via nucleophilic substitution or coupling reactions.
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Formation of Acetamide Linkage: The acetamide functionality is added through amidation reactions using acetic acid derivatives.
The detailed reaction conditions (e.g., solvents, catalysts) depend on the specific protocol used.
Anticancer Potential
Thiazole derivatives have shown significant cytotoxic activity against various cancer cell lines. For this compound:
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Mechanism of Action: Likely involves DNA intercalation or enzyme inhibition pathways.
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Preliminary Results: Studies indicate promising growth inhibition in human tumor cell assays (mean GI<sub>50</sub>: ~15 μM) .
Antimicrobial Activity
Compounds containing thiazole and thiophene rings exhibit broad-spectrum antimicrobial properties:
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Effective against Gram-positive and Gram-negative bacteria.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with biological targets:
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